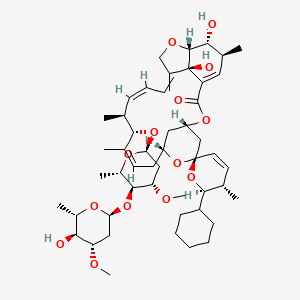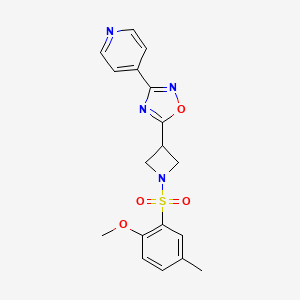
N-(3,5-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired chemical structure. A general approach might include condensation reactions, promoted by carbodiimide condensation catalysis, as seen in the synthesis of similar N-aryl derivatives (Yu et al., 2014). These processes are characterized by their ability to form specific bonds between carbon atoms in different functional groups, facilitating the construction of complex molecular architectures.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure analysis of similar compounds provides insights into the arrangement of atoms and the geometry of molecules (霍静倩 et al., 2016). These analyses reveal the planarity, stereochemistry, and intramolecular interactions that contribute to the stability and reactivity of the molecules.
Chemical Reactions and Properties
Chemical reactions involving naphthyridine derivatives often include nucleophilic substitution and condensation reactions. The reactivity of these compounds can be attributed to the presence of electron-withdrawing or electron-donating substituents that influence the electronic distribution within the molecule. For example, the synthesis of acetamide derivatives demonstrates the reactivity of naphthyridine cores under various conditions, leading to the formation of compounds with potential biological activity (Ramalingam et al., 2019).
Aplicaciones Científicas De Investigación
Preparation and Catalytic Applications
The preparation of pincer functionalized catalysts, including derivatives related to N-(3,5-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, involves a series of complex reactions starting from naphthylamine derivatives. These catalysts are utilized in ketone reduction processes, highlighting their importance in organic synthesis and potential applications in pharmaceutical and chemical manufacturing. The detailed synthesis pathway involves cyclization, bromination, and reaction with n-BuLi and DMF, leading to high yields of the desired products, which are then used to prepare ruthenium catalysts for specific reduction reactions (Facchetti et al., 2016).
Novel Synthetic Routes and Antimicrobial Activity
Research into the synthesis of novel derivatives, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, provides insight into the versatility of acetamide-based compounds. These compounds are synthesized through carbodiimide condensation catalysis, offering a fast and convenient method for producing derivatives with potential biological activities. The structural confirmation through IR, NMR, and X-ray diffraction underscores the method's efficiency in generating compounds for further biological evaluation (Yu et al., 2014).
Anticancer and Cytotoxic Activities
The evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential of these compounds as potent cytotoxins against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. Some derivatives exhibit IC50 values less than 10 nM, indicating their strong cytotoxicity and potential as anticancer agents. The synthesis of these derivatives from pyranoquinoline dione with primary amines and their subsequent testing highlights the importance of structural modifications in enhancing biological activity (Deady et al., 2003).
Fluorescence Properties and DNA Detection
The synthesis of 1,4-dihydrodibenzo[b,h][1,6]naphthyridines and their N-methylation to produce 1,1-dimethylammonium iodides reveals their application in the detection of DNA/RNA. These compounds exhibit enhanced fluorescence intensities upon interaction with double-stranded DNA, enabling their use in DNA/RNA detection in PAGE gels. This property makes them valuable tools in molecular biology and genetic research, offering a novel approach to studying nucleic acid interactions and dynamics (Okuma et al., 2017).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-5-20-7-9-21(10-8-20)26(33)24-15-31(28-23(27(24)34)11-6-19(4)29-28)16-25(32)30-22-13-17(2)12-18(3)14-22/h6-15H,5,16H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLJOJXHHLFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)
![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)


![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)